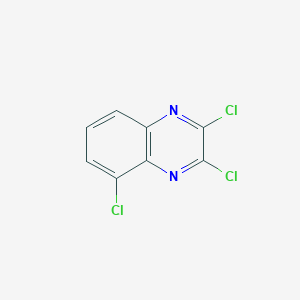![molecular formula C22H27FN2O5S2 B2396322 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-01-5](/img/structure/B2396322.png)
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FSD-C10 and is a spirocyclic compound that contains both sulfonamide and oxadiazole functional groups.
作用机制
The mechanism of action of FSD-C10 is not fully understood. However, studies have shown that FSD-C10 inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins in the cell. By inhibiting Hsp90 activity, FSD-C10 disrupts multiple signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
FSD-C10 has been shown to have several biochemical and physiological effects. Studies have shown that FSD-C10 induces apoptosis, or programmed cell death, in cancer cells. Additionally, FSD-C10 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. FSD-C10 has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing and proliferating.
实验室实验的优点和局限性
One of the main advantages of FSD-C10 for lab experiments is its potency and selectivity for cancer cells. FSD-C10 has been shown to exhibit low toxicity towards normal cells, making it an ideal candidate for cancer research. However, one of the limitations of FSD-C10 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of FSD-C10. One potential direction is the optimization of the synthesis method to improve the yield and purity of FSD-C10. Another direction is the investigation of FSD-C10 in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of FSD-C10 and its potential applications in other scientific research fields.
合成方法
The synthesis method for FSD-C10 involves the reaction of 4-fluorobenzenesulfonyl chloride with mesitylenesulfonyl hydrazide in the presence of a base such as triethylamine. This reaction results in the formation of 4-(mesitylsulfonyl)-1,2,3-triazole, which is then reacted with 1,2-dibromoethane to form the spirocyclic compound FSD-C10. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
FSD-C10 has been shown to have potential applications in various scientific research fields. One of the most promising applications of FSD-C10 is in the field of cancer research. Studies have shown that FSD-C10 exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, FSD-C10 has been shown to inhibit the growth of cancer stem cells, which are responsible for cancer recurrence and metastasis.
属性
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5S2/c1-16-14-17(2)21(18(3)15-16)32(28,29)25-12-13-30-22(25)8-10-24(11-9-22)31(26,27)20-6-4-19(23)5-7-20/h4-7,14-15H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKHKRLAJVIAQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)
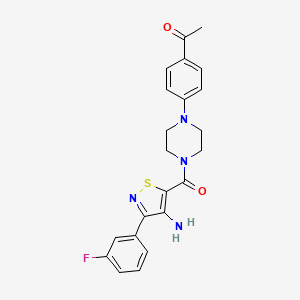
![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)
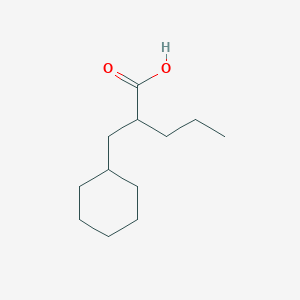
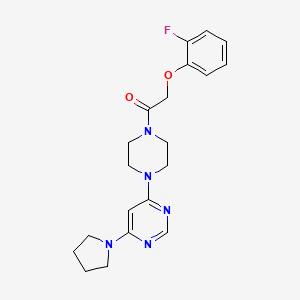

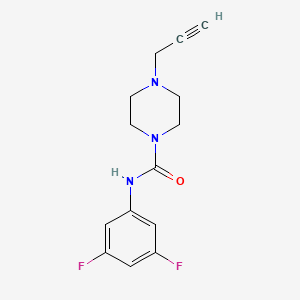
![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)
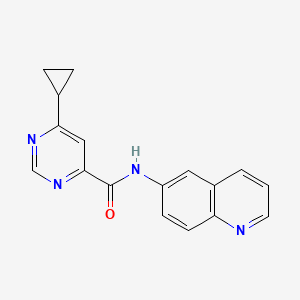
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)
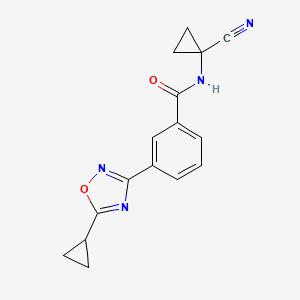
![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)
